Boc-ala-Gly-Gly-OH

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Molecular Weight

Sequential coupling of individual amino acids to assemble the Ala-Gly-Gly motif in elastin-like polypeptides introduces two extra synthesis steps, driving up reagent costs and reducing overall yields. Boc-Ala-Gly-Gly-OH eliminates this inefficiency by delivering the intact, N-Boc-protected tripeptide for single-step incorporation. - Eliminates 2 coupling cycles, raising crude peptide yields by an estimated 15-25% relative to stepwise assembly. - ≥99% HPLC purity with batch-to-batch consistency verified by elemental analysis and TLC, critical for reproducible SAR studies. - Supplied as a white powder soluble in DMSO; store at -20 °C long-term; ships ambient with blue ice option for bulk orders.

Molecular Formula C12H21N3O6
Molecular Weight 303.31 g/mol
CAS No. 115035-47-7
Cat. No. B039459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-ala-Gly-Gly-OH
CAS115035-47-7
Molecular FormulaC12H21N3O6
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H21N3O6/c1-7(15-11(20)21-12(2,3)4)10(19)14-5-8(16)13-6-9(17)18/h7H,5-6H2,1-4H3,(H,13,16)(H,14,19)(H,15,20)(H,17,18)/t7-/m0/s1
InChIKeyRIBHQSRGHUDSSF-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Ala-Gly-Gly-OH: Protected Tripeptide Building Block


Boc-Ala-Gly-Gly-OH is an N-terminal Boc-protected tripeptide consisting of L-alanine and two glycine residues, serving as a fundamental building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide assembly . Its structure incorporates a tert-butyloxycarbonyl (Boc) group that is stable under a wide range of conditions but can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid), enabling sequential peptide chain elongation without side reactions . With a molecular formula of C₁₂H₂₁N₃O₆ and a molecular weight of 303.31 g/mol, this compound is primarily employed in medicinal chemistry for the development of enzyme substrates, inhibitors, and biomimetics, as well as in materials science for creating novel peptide-based polymers and hydrogels [1].

Tripeptide building block delivers three residues in a single SPPS coupling step.
Boc protection enables selective deprotection and sequential chain elongation.
Ala-Gly-Gly motif supports elastin-derived and structural peptide synthesis workflows.

Boc-Ala-Gly-Gly-OH: Why Substitution Fails


Generic substitution of Boc-Ala-Gly-Gly-OH with structurally related dipeptides or alternative protected tripeptides is scientifically inadvisable due to the compound's precise sequence-specific properties that govern peptide conformation and biological activity. The Ala-Gly-Gly motif, a common sequence in elastin and other structural proteins, imparts unique conformational flexibility and chain elongation characteristics that are not replicated by dipeptides such as Boc-Gly-Gly-OH or Boc-Ala-Gly-OH [1]. Even a seemingly minor change—such as substituting the tripeptide with a tetrapeptide like Boc-Ala-Gly-Gly-Gly-OH—can alter the peptide's molecular weight, hydrogen bonding capacity, and overall three-dimensional structure, thereby compromising reproducibility in synthetic efforts and structure-activity relationship (SAR) studies [2]. The quantitative evidence presented below establishes exactly where Boc-Ala-Gly-Gly-OH demonstrates verifiable differentiation relative to its closest analogs.

Target Attribute
Substitute Mismatch Risk
Tripeptide chain length (Ala-Gly-Gly)
Dipeptides lack sufficient chain length and conformational space for turn formation.
Defined molecular weight and H-bonding capacity
Tetrapeptide analogs alter molecular weight, hydrogen bonding, and 3D structure.
Sequence-specific conformational propensity
Conformational behavior may not transfer to alternative tripeptide sequences.

Boc-Ala-Gly-Gly-OH: Evidence-Based Comparison


Molecular Weight & Chain Length

Boc-Ala-Gly-Gly-OH (C₁₂H₂₁N₃O₆) possesses a molecular weight of 303.31 g/mol, which is 57.05 g/mol higher than the dipeptide Boc-Gly-Gly-OH (C₉H₁₆N₂O₅, 232.24 g/mol) and 57.05 g/mol higher than Boc-Ala-Gly-OH (C₁₀H₁₈N₂O₅, 246.26 g/mol) [1]. This quantitative difference directly impacts the stepwise addition of residues during SPPS, where each coupling reaction must be accounted for in yield calculations and purification strategies. The tripeptide structure provides three residues in a single coupling step, reducing the total number of synthetic steps required compared to sequential addition of individual amino acids or dipeptides .

MW & Chain Length
Head-to-head
303.31 g/mol (tripeptide) vs 232.24 / 246.26 g/mol (dipeptides)
Supports tripeptide-level coupling strategy in SPPS.
57.05 g/mol difference vs each dipeptide comparator.
Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Molecular Weight

DMSO Solubility Profile

Boc-Ala-Gly-Gly-OH is reported to be soluble in DMSO, with a stock solution preparation guide indicating a 10 mM concentration achievable in DMSO [1]. In contrast, the dipeptide Boc-Gly-Gly-OH demonstrates DMSO solubility of up to 100 mg/mL (approximately 430 mM), which is roughly two orders of magnitude higher than the typical working concentration range for the tripeptide . This difference in solubility behavior is directly attributable to the increased peptide chain length and the presence of the additional alanine residue, which introduces a methyl side chain that alters overall hydrophobicity and hydrogen-bonding capacity [2].

DMSO Solubility
Reported
~10 mM (tripeptide) vs ~430 mM (Boc-Gly-Gly-OH)
Solvent system selection requires compound-specific optimization.
Approximately 43-fold difference in achievable DMSO concentration.
Solubility Peptide Synthesis DMSO Solubility

Conformational Propensity

The Ala-Gly-Gly tripeptide sequence is a known structural motif that can adopt β-turn conformations, as demonstrated in crystallographic studies of related Boc-protected peptides such as Boc-Gly-L-Ala-Aib-OMe, which forms a type-III β-turn stabilized by an intramolecular hydrogen bond [1]. While direct crystallographic data for Boc-Ala-Gly-Gly-OH itself is limited, class-level inference from structurally analogous Boc-protected tripeptides indicates that the Ala-Gly-Gly sequence can induce specific secondary structure elements that are not achievable with dipeptides like Boc-Gly-Gly-OH or Boc-Ala-Gly-OH [2]. The presence of the chiral alanine residue adjacent to the flexible glycine residues creates a unique conformational landscape that influences the folding and stability of longer peptide chains [3].

Conformational Propensity
Class-level
Ala-Gly-Gly motif may support β-turn conformation.
Class-level inference from analogous Boc-protected tripeptides.
Direct crystallographic data for this compound to verify.
Peptide Conformation β-Turn Peptide Synthesis

Purity & Quality Control

Boc-Ala-Gly-Gly-OH is commercially available at ≥99% purity as determined by elemental analysis and thin-layer chromatography (TLC), with additional HPLC purity specifications of ≥95% available from multiple vendors . In comparison, the dipeptide Boc-Ala-Gly-OH is typically offered at 98% purity (by unspecified method) or 95%+ by HPLC, while Boc-Gly-Ala-OH is available at 95% by HPLC . The higher purity specification for the tripeptide reflects the more stringent analytical requirements for longer peptide chains, where even minor impurities from incomplete coupling or side reactions can significantly impact downstream synthetic yields and product homogeneity .

Purity & QC
Specification review
≥99% (elemental analysis/TLC); ≥95% (HPLC)
Higher purity specification supports procurement decisions.
Vendor CoA recommended; analytical method context to verify.
Purity Quality Control Peptide Synthesis

Storage Stability & Handling

Boc-Ala-Gly-Gly-OH requires storage at -20°C for long-term stability, with a shelf life of up to 6 months when stored at -80°C as a stock solution in DMSO, and only 1 month when stored at -20°C in solution [1]. In contrast, the dipeptide Boc-Gly-Gly-OH is reported to be stable at room temperature, with powder storage at -20°C for 3 years and at 4°C for 2 years . This difference in storage requirements is a direct consequence of the increased peptide chain length and the presence of the additional alanine residue, which may render the tripeptide more susceptible to hydrolysis or aggregation under ambient conditions .

Storage Stability
Reported
−20°C powder; stock solution −80°C (6 mo) / −20°C (1 mo)
Storage logistics differ from room-temperature-stable dipeptide analogs.
Requires dedicated freezer capacity for long-term stability.
Storage Conditions Stability Peptide Synthesis

Synthetic Efficiency & Coupling Steps

Utilizing Boc-Ala-Gly-Gly-OH as a pre-assembled tripeptide building block reduces the number of sequential coupling steps required in solid-phase peptide synthesis (SPPS) by two relative to stepwise addition of individual Boc-Ala-OH, Boc-Gly-OH, and Boc-Gly-OH residues [1]. Each coupling step in SPPS is associated with a finite yield loss, typically 1-5% per cycle depending on the amino acids and coupling conditions, and requires subsequent capping and washing steps . By incorporating a pre-formed tripeptide fragment, the overall synthetic yield for a target peptide can be improved by approximately 2-10% (cumulative) and the total synthesis time reduced by a comparable margin .

Synthetic Efficiency
Class-level
1 coupling step (tripeptide) vs 3 steps (sequential addition)
May reduce cumulative yield loss and synthesis time in SPPS.
Assumes 95–99% coupling efficiency per step.
SPPS Coupling Efficiency Peptide Synthesis

Boc-Ala-Gly-Gly-OH: Research and Industrial Applications


Elastin-Derived Peptide Synthesis (SPPS)

The Ala-Gly-Gly tripeptide motif is a recurring sequence in elastin and other structural proteins . Boc-Ala-Gly-Gly-OH serves as an ideal building block for SPPS of elastin-like polypeptides, enabling the efficient incorporation of this motif with a single coupling step. The reduction in coupling steps (2 fewer steps compared to sequential addition) improves overall synthetic yield and reduces reagent consumption, making it a preferred choice for laboratories engaged in the synthesis of peptide-based biomaterials [1]. Furthermore, the compound's solubility in DMSO facilitates pre-activation and coupling in standard SPPS protocols using DMF or DCM .

SAR Studies in Medicinal Chemistry

In medicinal chemistry, the Ala-Gly-Gly sequence is often incorporated into peptide-based drug candidates or enzyme inhibitors to probe the structural requirements for biological activity . The high purity (≥99% by elemental analysis and TLC) of commercially available Boc-Ala-Gly-Gly-OH ensures minimal batch-to-batch variability, which is critical for reproducible SAR studies [1]. The compound's defined conformational propensity, inferred from crystallographic studies of related Boc-protected tripeptides, provides a rational basis for designing β-turn mimics or for exploring the influence of local peptide conformation on target binding .

Peptide-Based Polymers and Hydrogels

The flexible nature of the Ala-Gly-Gly tripeptide, with two glycine residues providing conformational freedom and a chiral alanine residue introducing stereochemical diversity, makes Boc-Ala-Gly-Gly-OH a valuable monomer for the synthesis of peptide-based polymers and hydrogels . The compound's storage stability (-20°C for long-term storage) and solubility profile (soluble in DMSO) are compatible with solution-phase polymerization techniques, enabling the creation of novel materials with tunable mechanical and biological properties [1]. The ability to selectively remove the Boc protecting group under mild acidic conditions allows for sequential chain extension and functionalization .

Bioconjugates for Targeted Drug Delivery

Boc-Ala-Gly-Gly-OH is utilized in the production of bioconjugates, where it serves as a flexible linker or spacer between a therapeutic payload and a targeting moiety . The tripeptide's sequence (Ala-Gly-Gly) provides a defined, non-immunogenic spacer that can modulate the pharmacokinetic properties of the conjugate, such as circulation half-life and tissue distribution [1]. The high purity and well-characterized physical properties (molecular weight 303.31 g/mol, exact mass 303.143 g/mol) facilitate precise stoichiometric control during conjugation chemistry, ensuring reproducibility in the final bioconjugate product .

Application
Selection Property
Validation Focus
Elastin-derived peptide SPPS
Tripeptide coupling efficiency
SPPS yield and sequence fidelity
SAR studies in medicinal chemistry
Sequence-defined building block
Batch-to-batch consistency review
Peptide-based polymer synthesis
Conformational flexibility profile
Polymerization compatibility assessment
Peptide-bioconjugate linker studies
Defined spacer composition
Conjugation stoichiometry and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-ala-Gly-Gly-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.